molecular formula C23H27N3O5 B2857592 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine CAS No. 2034363-09-0

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2857592
CAS No.: 2034363-09-0
M. Wt: 425.485
InChI Key: URZREDVGYGDZMM-UHFFFAOYSA-N
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Description

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a complex organic compound that features a combination of benzodioxole, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Attachment of the benzodioxole to the piperazine ring: This step involves the reaction of the benzodioxole derivative with piperazine under basic conditions.

    Formation of the pyridine moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling of the pyridine moiety with the piperazine derivative: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives of the benzodioxole moiety.

    Reduction: Piperidine derivatives of the pyridine ring.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperidine
  • 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine

Uniqueness

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is unique due to its specific combination of benzodioxole, pyridine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c27-23(18-3-6-24-22(14-18)31-19-4-11-28-12-5-19)26-9-7-25(8-10-26)15-17-1-2-20-21(13-17)30-16-29-20/h1-3,6,13-14,19H,4-5,7-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZREDVGYGDZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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